molecular formula C9H18ClN B6274587 octahydro-1H-inden-1-amine hydrochloride CAS No. 2095410-38-9

octahydro-1H-inden-1-amine hydrochloride

Cat. No.: B6274587
CAS No.: 2095410-38-9
M. Wt: 175.7
InChI Key:
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Description

Octahydro-1H-inden-1-amine hydrochloride: is a chemical compound with the molecular formula C9H18ClN It is a derivative of indane, a bicyclic hydrocarbon, and is characterized by the presence of an amine group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-inden-1-amine hydrochloride typically involves the hydrogenation of indanone derivatives followed by amination and subsequent formation of the hydrochloride salt. One common method involves the reduction of 1-indanone using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas to yield octahydro-1H-inden-1-ol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to form octahydro-1H-inden-1-amine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and recrystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced further to form saturated amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydroxide)

Major Products Formed:

    Oxidation: Imines, nitriles

    Reduction: Saturated amines

    Substitution: N-alkylated amines

Scientific Research Applications

Octahydro-1H-inden-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of octahydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    Octahydro-1H-inden-5-amine: Another derivative of indane with a different position of the amine group.

    Indan-1-amine: A non-hydrogenated derivative with similar structural features but lacking the saturated ring system.

Uniqueness: Octahydro-1H-inden-1-amine hydrochloride is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and physical properties. This saturation enhances its stability and alters its reactivity compared to partially hydrogenated or non-hydrogenated derivatives.

Properties

CAS No.

2095410-38-9

Molecular Formula

C9H18ClN

Molecular Weight

175.7

Purity

0

Origin of Product

United States

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